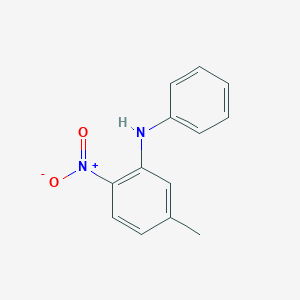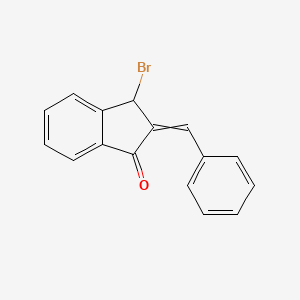
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- is a chemical compound belonging to the class of indanones Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
The synthesis of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- typically involves a Knoevenagel condensation reaction. This reaction is carried out by condensing 3-bromoindan-1-one with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Applications De Recherche Scientifique
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Mécanisme D'action
The mechanism of action of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and the NF-κB/MAPK signaling pathway . Its antibacterial activity is due to the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- can be compared with other similar compounds such as:
2-Benzylidene-1-indanone: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Benzylidene-3-(cyclohexylamino)indan-1-one: Contains a cyclohexylamino group instead of a bromine atom, which can alter its chemical properties and applications.
2-Benzylidene-3-oxobutanamide: Contains an oxobutanamide group, which provides different biological activities and applications.
The uniqueness of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- lies in its bromine atom, which can participate in various substitution reactions, making it a versatile compound for synthetic and research purposes.
Propriétés
Formule moléculaire |
C16H11BrO |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
2-benzylidene-3-bromo-3H-inden-1-one |
InChI |
InChI=1S/C16H11BrO/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10,15H |
Clé InChI |
GOHRTUPYWQUEHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


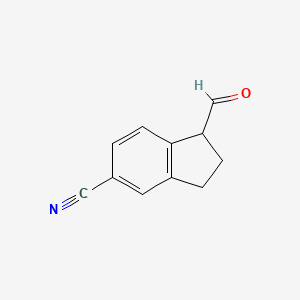
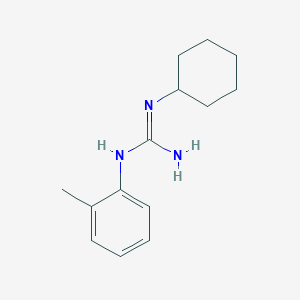
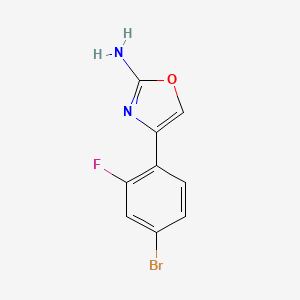
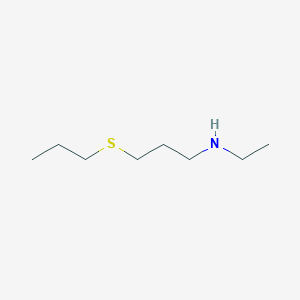
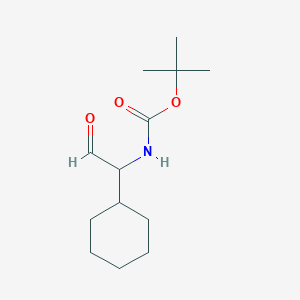
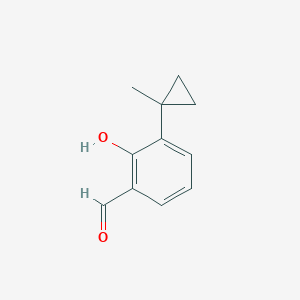
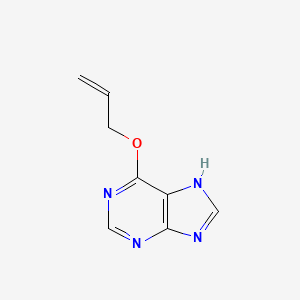
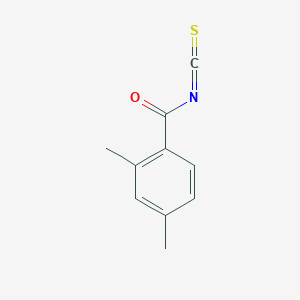
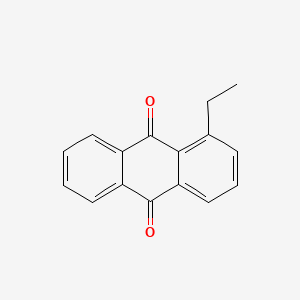
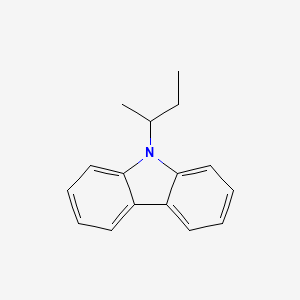
![3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8456282.png)
![1h-Pyrrolo[2,3-b]pyridine-5-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-,methyl ester](/img/structure/B8456287.png)
![[4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone](/img/structure/B8456290.png)
